Mycophenolic acid acyl-b-D-glucuronide
Description
Overview of Mycophenolic Acid Metabolism and its Metabolites
Mycophenolic acid (MPA), the active component derived from the prodrug mycophenolate mofetil (MMF), undergoes extensive metabolism primarily through glucuronidation. nih.govub.edu This biotransformation process is principally mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) located in the liver, as well as to some extent in the kidneys and gastrointestinal tract. ub.educlinpgx.orgnih.gov The primary metabolic pathway leads to the formation of mycophenolic acid 7-O-glucuronide (MPAG), a pharmacologically inactive phenolic glucuronide that constitutes the majority of the excreted metabolites. ub.educlinpgx.org
In addition to the major metabolite MPAG, MPA is also metabolized into other minor metabolites. One of the most significant of these is mycophenolic acid acyl-β-D-glucuronide (AcMPAG). nih.govub.edu Unlike MPAG, AcMPAG is a pharmacologically active metabolite. ub.edunih.gov The formation of AcMPAG is catalyzed by the UGT2B7 enzyme. clinpgx.orgresearchgate.net Other minor metabolites, such as a phenolic 7-O-glucoside, have also been identified. nih.govnih.gov The metabolic fate of MPA is complex, involving not only the formation of these glucuronide conjugates but also their subsequent transport and potential for enterohepatic recirculation, where MPAG can be hydrolyzed back to MPA in the gut and reabsorbed. nih.govclinpgx.orgnih.gov
| Metabolite Name | Abbreviation | Enzyme(s) Involved | Pharmacological Activity |
|---|---|---|---|
| Mycophenolic acid 7-O-glucuronide | MPAG | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Inactive |
| Mycophenolic acid acyl-β-D-glucuronide | AcMPAG | UGT2B7 | Active |
| Phenolic 7-O-glucoside | MPAGls | Not fully characterized | Inactive |
Significance of Mycophenolic Acid Acyl-β-D-Glucuronide as a Metabolite in Preclinical Studies
Furthermore, AcMPAG has been implicated in some of the adverse effects associated with MPA treatment. wikipedia.org Studies suggest that AcMPAG can bind to proteins and other macromolecules, which may contribute to toxicity. researchgate.netwikipedia.org Preclinical investigations into the mechanisms of MPA-related side effects, therefore, necessitate the evaluation of AcMPAG's role. The potential for AcMPAG to contribute to both the therapeutic and toxicological properties of MPA underscores its importance in preclinical drug development and evaluation. researchgate.netwikipedia.org The interindividual variability in MPA pharmacokinetics and response is another area where AcMPAG is of significant interest in preclinical studies, as differences in its formation and clearance could partially explain these variations. researchgate.net
| Metabolite | Key Area of Preclinical Investigation | Rationale |
|---|---|---|
| MPAG | Pharmacokinetics and Drug Disposition | Major metabolite, important for understanding clearance and enterohepatic recirculation. |
| AcMPAG | Pharmacodynamics and Toxicology | Pharmacologically active, potential contributor to both efficacy and adverse effects. |
Academic Rationale for Investigating Mycophenolic Acid Acyl-β-D-Glucuronide
The study of AcMPAG has been instrumental in refining drug metabolism research methodologies. Its characterization as a minor but active metabolite has emphasized the need for comprehensive metabolic profiling in drug development, moving beyond the sole focus on major metabolites. The investigation of AcMPAG has driven the development and application of sensitive and specific analytical techniques capable of distinguishing between isomeric glucuronide conjugates and quantifying low-abundance metabolites in complex biological matrices. umn.edujfda-online.com
Research into AcMPAG has significantly contributed to a deeper understanding of glucuronidation pathways. The identification of UGT2B7 as the specific enzyme responsible for its formation has provided valuable insights into the substrate specificity of UGT isoforms. clinpgx.orgresearchgate.net The differential formation of the phenolic glucuronide (MPAG) versus the acyl glucuronide (AcMPAG) serves as a case study for the complexities of drug metabolism, where different functional groups on a parent molecule can be targeted by distinct enzymes, leading to metabolites with varied pharmacological properties. ub.educlinpgx.org Furthermore, the discovery of the enzyme mycophenolic acid acyl-glucuronide esterase, encoded by the ABHD10 gene, which deglucuronidates AcMPAG, has unveiled a novel pathway for the disposition of acyl glucuronides. wikipedia.org
The need to accurately measure AcMPAG in the presence of its much more abundant isomer, MPAG, has spurred advancements in analytical chemistry. The development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been crucial for the selective quantification of AcMPAG in biological samples such as plasma and serum. umn.edujfda-online.com These methods require careful optimization of chromatographic conditions to achieve separation of the isomers and specific mass transitions for their detection. umn.edu The challenges associated with the analysis of AcMPAG have fostered innovation in sample preparation, chromatographic separation, and mass spectrometric detection, contributing to the broader field of bioanalysis of complex drug metabolites.
Structure
2D Structure
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways of Mycophenolic Acid Acyl β D Glucuronide Formation
Mechanism of Acyl Glucuronidation
Acyl glucuronidation is a significant metabolic pathway for compounds containing carboxylic acid moieties, such as mycophenolic acid. This reaction involves the transfer of glucuronic acid from the activated cofactor, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of the substrate. The resulting acyl glucuronide is an ester linkage that is susceptible to hydrolysis and intramolecular rearrangement.
The formation of AcMPAG is catalyzed by specific UGT isoforms, which facilitate the nucleophilic attack of the carboxylate group of MPA on the anomeric carbon of UDPGA. This process typically occurs in the endoplasmic reticulum of cells, primarily in the liver, but also in other tissues like the kidney and intestine. nih.gov The reactivity of acyl glucuronides means they can covalently bind to proteins, which has been suggested as a potential mechanism for some of the adverse effects associated with mycophenolate mofetil therapy. nih.govresearchgate.net
Substrate Specificity in Glucuronidation Reactions
The glucuronidation of mycophenolic acid is carried out by several UGT enzymes, which exhibit overlapping substrate specificity. nih.gov The primary enzymes involved in the formation of MPA's main metabolite, MPAG, are UGT1A8 and UGT1A9, with minor contributions from UGT1A1, UGT1A7, and UGT1A10. clinpgx.orgnih.gov UGT1A9 plays a predominant role in the hepatic metabolism of MPA. clinpgx.orgnih.gov
The formation of the acyl glucuronide, AcMPAG, is primarily catalyzed by the UGT2B7 isoform. researchgate.netclinpgx.orgnih.govdrugbank.com Studies using recombinant UGT isoforms have confirmed that UGT2B7 is the most efficient enzyme in producing AcMPAG. psu.edu While other UGTs may have some minor activity, UGT2B7 is considered the key enzyme in this specific metabolic pathway. researchgate.net Genetic variations in the UGT2B7 gene can influence the rate of AcMPAG formation, potentially affecting both the efficacy and toxicity of mycophenolate mofetil therapy. nih.gov
| Metabolite | Primary UGT Isoforms | Tissue Location of UGTs |
|---|---|---|
| MPAG (Phenolic Glucuronide) | UGT1A9, UGT1A8 | Liver, Kidney, Intestine |
| AcMPAG (Acyl Glucuronide) | UGT2B7 | Liver, Kidney, Intestine |
Identification of Specific Glucuronide Conjugates of Mycophenolic Acid
Several glucuronide and glucoside conjugates of mycophenolic acid have been identified in the plasma of transplant recipients. nih.govnih.gov Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry, have been instrumental in the structural characterization of these metabolites. nih.govnih.gov
The major metabolic pathway for MPA is the formation of the 7-O-phenolic glucuronide (MPAG). nih.govnih.govnih.gov This metabolite is pharmacologically inactive and is the most abundant MPA conjugate found in plasma. nih.govoup.com The formation of MPAG occurs primarily in the liver, but the kidneys and intestines also contribute to its production. nih.govnih.gov Microsomes from human liver, kidney, and jejunum have all demonstrated the ability to convert MPA to MPAG. nih.gov The enzyme kinetics for MPAG formation vary between tissues, with kidney microsomes showing a higher intrinsic clearance for MPAG formation compared to liver and jejunum microsomes on a per-milligram-of-protein basis. nih.gov However, when extrapolated to the whole organ, the liver is considered the primary site of systemic MPAG formation. nih.gov
In addition to glucuronidation, mycophenolic acid can also undergo conjugation with glucose to form glucoside metabolites. nih.govnih.gov The 7-O-phenolic glucoside of MPA has been identified in the plasma of transplant recipients. nih.govnih.gov The formation of this phenolic glucoside has been observed in incubations with human liver and kidney microsomes in the presence of UDP-glucose. nih.gov Kidney microsomes have been found to be more active in forming the phenolic glucoside compared to liver microsomes. nih.gov
Furthermore, an acyl glucoside conjugate of MPA has also been putatively identified. nih.gov This metabolite was formed by human kidney microsomes and was found to be labile to alkaline treatment, a characteristic feature of ester linkages. nih.gov The formation of glucoside conjugates represents a less prominent metabolic pathway for MPA compared to glucuronidation. nih.gov
| Conjugate | Abbreviation | Site of Conjugation | Pharmacological Activity | Primary Forming Tissues |
|---|---|---|---|---|
| Mycophenolic acid phenolic glucuronide | MPAG | Phenolic hydroxyl group | Inactive | Liver, Kidney, Intestine |
| Mycophenolic acid acyl-β-D-glucuronide | AcMPAG | Carboxylic acid group | Active | Liver, Kidney, Intestine |
| Mycophenolic acid phenolic glucoside | - | Phenolic hydroxyl group | Not fully characterized | Kidney, Liver |
| Mycophenolic acid acyl glucoside | - | Carboxylic acid group | Not fully characterized | Kidney |
Enzymatic and Regulatory Aspects of Mycophenolic Acid Acyl β D Glucuronide Biosynthesis
Role of UDP-Glucuronosyltransferases (UGTs) in Acyl Glucuronidation
The conjugation of MPA with glucuronic acid at its carboxyl group, forming an acyl glucuronide, is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes play a pivotal role in the detoxification and elimination of a wide array of endogenous and exogenous compounds. nih.gov The formation of AcMPAG occurs in tissues where these enzymes are expressed, including the liver, kidney, and intestine. nih.gov
Research has identified UGT2B7 as the primary enzyme responsible for the biosynthesis of AcMPAG. nih.govresearchgate.net Studies utilizing recombinant human UGT isoforms have demonstrated that UGT2B7 is the most efficient catalyst for this specific metabolic reaction. nih.gov While UGT2B7 is the major contributor, other isoforms have been shown to have some, albeit significantly lesser, activity. For instance, UGT1A8 has been observed to produce AcMPAG, but at much lower levels compared to UGT2B7. researchgate.net The predominant role of UGT2B7 is underscored by its expression in key metabolic organs such as the liver and kidney. nih.gov
The enzymatic formation of AcMPAG follows Michaelis-Menten kinetics. Studies using human liver microsomes (HLM) have characterized the kinetic parameters for this reaction. One study determined the Michaelis constant (Km) and maximum velocity (Vmax) for AcMPAG formation in pooled HLM. These kinetic values provide insight into the affinity of the enzyme for MPA and the maximum rate at which it can form the acyl glucuronide metabolite under saturating substrate conditions.
Similarly, kinetic analyses have been performed on specific recombinant UGT isoforms to understand their individual contributions. The catalytic efficiency of different UGT variants can be compared by examining their kinetic parameters, which helps to elucidate the functional consequences of genetic variations within these enzymes. nih.gov
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|
| Human Liver Microsomes | 370 | 0.17 | nih.gov |
| Recombinant UGT2B71 | 359 ± 42 | 0.14 ± 0.01 | nih.gov |
| Recombinant UGT2B72 | 415 ± 103 | 0.16 ± 0.02 | nih.gov |
| Recombinant UGT1A8*1 | 494 ± 117 | 0.06 ± 0.01 | nih.gov |
Influence of Genetic Polymorphisms on UGT Activity (in recombinant systems or tissue microsomes)
Genetic variations within the UGT genes can lead to altered enzyme activity and, consequently, interindividual differences in drug metabolism. Several single nucleotide polymorphisms (SNPs) in UGT2B7 and UGT1A8 have been studied for their impact on AcMPAG formation.
The most well-characterized polymorphism in the UGT2B7 gene is UGT2B72 (H268Y). Studies using recombinant expression systems have shown that the UGT2B72 variant (Y268) has a catalytic efficiency for AcMPAG formation that is comparable to the wild-type UGT2B71 enzyme (H268). researchgate.netnih.gov This suggests that this common polymorphism may have a limited impact on AcMPAG levels. researchgate.net
| UGT Variant | Effect on AcMPAG Formation | System Studied | Reference |
|---|---|---|---|
| UGT2B72 (H268Y) | Comparable catalytic efficiency to wild-type | Recombinant HEK293 cells | researchgate.net |
| UGT1A83 (C277Y) | Profound decrease | Recombinant HEK293 cells | researchgate.net |
| UGT1A85 (G173A240) | Profound decrease | Recombinant HEK293 cells | researchgate.net |
| UGT1A87 (A231T) | Profound decrease | Recombinant HEK293 cells | researchgate.net |
| UGT1A88 (S43L) | Profound decrease | Recombinant HEK293 cells | researchgate.net |
| UGT1A89 (N53G) | Profound decrease | Recombinant HEK293 cells | researchgate.net |
Enzyme Induction and Inhibition Studies in Non-Clinical Models (e.g., in vitro liver microsomes)
The activity of UGT enzymes can be modulated by various chemical compounds, leading to either an increase (induction) or decrease (inhibition) in the rate of AcMPAG formation. In non-clinical models, such as rat liver microsomes, pretreatment with phenobarbital, a known enzyme inducer, has been shown to enhance the formation of AcMPAG by approximately 1.5-fold. nih.gov This suggests that the expression of the responsible UGT isoform (primarily UGT2B7) can be upregulated by certain xenobiotics.
Endogenous compounds can also influence the glucuronidation of MPA. UGT2B7 is known to metabolize a variety of endogenous substances, including bile acids, steroids, and fatty acids. nih.govmdpi.com These endogenous substrates could potentially act as competitive inhibitors of MPA acyl-glucuronidation by competing for the same active site on the UGT2B7 enzyme. For example, fluctuations in the concentrations of these endogenous compounds in the liver could lead to variability in the rate of AcMPAG formation.
Chemical inhibitors can reduce enzyme activity through different mechanisms. In the context of AcMPAG formation, the selective UGT2B7 substrate azidothymidine has been used as an inhibitor. However, it only moderately reduces AcMPAG production (by approximately 25%) in human liver and kidney microsomes, which may be due to its lower affinity for the enzyme compared to MPA. nih.gov
Studies with other compounds have provided more insight into the mechanisms of inhibition. For instance, the herbal constituent sauchinone (B172494) has been shown to inhibit UGT2B7 activity in a non-competitive manner. mdpi.com Non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. mdpi.com In contrast, other compounds have been shown to exhibit competitive inhibition of UGT2B7, where the inhibitor directly competes with the substrate for binding to the active site. nih.gov The type of inhibition is crucial as it dictates how the inhibitor's potency changes with varying substrate concentrations.
Tissue and Cellular Distribution of Relevant UGT Enzymes (e.g., Liver, Kidney, Intestine)
Liver: The liver contains the most diverse and abundant array of UGT enzymes and is the major site of MPA glucuronidation. nih.govnih.gov Both UGT2B7 and UGT1A9 are highly expressed in the liver. psu.eduoup.com Research using human liver microsomes (HLM) has confirmed that UGT2B7 is the key enzyme responsible for the formation of AcMPAG. psu.edu UGT1A9 is considered the only hepatic enzyme significantly involved in the formation of MPAG, accounting for approximately 55% of its production in the liver. nih.govpsu.edunih.gov Other isoforms like UGT1A1 and UGT1A6 may contribute to a lesser extent to hepatic MPAG production. psu.edu
Kidney: The kidney plays a substantial role in both the metabolism and excretion of MPA and its metabolites. nih.govresearchgate.net Similar to the liver, the kidney expresses high levels of both UGT1A9 and UGT2B7. researchgate.netpsu.edunih.gov In fact, studies with human kidney microsomes (HKM) suggest that the kidney has a high capacity for MPA glucuronidation. nih.govnih.gov UGT1A9 is a major contributor to this activity, responsible for an estimated 75% of MPAG production within the kidney. psu.edudrugbank.comnih.gov The expression of UGT2B7 in the kidney also contributes to the local formation of the pharmacologically active AcMPAG metabolite. researchgate.netpsu.edu
Intestine: The gastrointestinal tract is another important site for the metabolism of MPA, contributing to its first-pass effect. nih.govpsu.edu Several UGT isoforms are expressed in the intestine, including UGT1A7, UGT1A8, UGT1A9, and UGT1A10, as well as UGT2B7. researchgate.netpsu.edu UGT1A9 is involved in approximately 50% of the MPAG formation within the intestinal mucosa. psu.edunih.gov However, isoforms like UGT1A8 and UGT1A10 are considered key extra-hepatic enzymes, with UGT1A10 being expressed predominantly in the gastrointestinal tract. nih.govresearchgate.net UGT2B7 is also expressed in the small bowel, allowing for the intestinal formation of AcMPAG. researchgate.netpsu.edu The glucuronidation activity appears to be highest in the jejunum compared to other parts of the small intestine. nih.gov
The following table summarizes the distribution and primary roles of the key UGT enzymes involved in the metabolism of Mycophenolic Acid in major tissues.
| Enzyme | Liver | Kidney | Intestine | Primary Metabolite Formed |
| UGT1A9 | High Expression nih.govpsu.edu (Responsible for ~55% of MPAG) psu.edudrugbank.comnih.gov | High Expression nih.govpsu.edunih.gov (Responsible for ~75% of MPAG) psu.edudrugbank.comnih.gov | Expressed psu.edu (Responsible for ~50% of MPAG) psu.edudrugbank.comnih.gov | Mycophenolic acid 7-O-glucuronide (MPAG) |
| UGT2B7 | High Expression psu.eduoup.comnih.gov | High Expression researchgate.netpsu.eduoup.comnih.gov | Expressed researchgate.netpsu.edu | Mycophenolic acid acyl-β-D-glucuronide (AcMPAG) researchgate.netpsu.edunih.gov |
| UGT1A8 | Not a major hepatic enzyme | Not a primary renal enzyme | Expressed nih.govpsu.edu | Mycophenolic acid 7-O-glucuronide (MPAG) |
| UGT1A10 | Not Expressed researchgate.net | Not Expressed researchgate.net | Predominantly Expressed researchgate.netpsu.eduresearchgate.net | Mycophenolic acid 7-O-glucuronide (MPAG) |
Advanced Analytical Methodologies for Mycophenolic Acid Acyl β D Glucuronide Quantification and Characterization in Research
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of AcMPAG, enabling its separation from the parent drug, mycophenolic acid (MPA), and its major, inactive metabolite, mycophenolic acid glucuronide (MPAG). clinlabint.com The structural similarity of these compounds necessitates high-resolution separation to prevent analytical interferences.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of AcMPAG in biological matrices due to its high specificity and sensitivity. clinlabint.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. clinlabint.com In LC-MS/MS methods, AcMPAG is first separated from other components in the sample on a chromatographic column. The eluted compound is then ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a mass spectrometer. nih.gov
The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity of detection, where a specific precursor ion of AcMPAG is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. nih.gov This approach minimizes interference from other substances in the matrix. clinlabint.com LC-MS/MS assays have been developed that are linear across a range of 0.5 to 30.0 µg/ml for AcMPAG. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of AcMPAG even at its typically low physiological concentrations.
Table 1: Example of LC-MS/MS Method Parameters for AcMPAG Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | LC-MS/MS with Multiple Reaction Monitoring (MRM) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Linearity Range | 0.5 to 30.0 µg/ml | nih.gov |
| Intra-assay Imprecision (CV%) | ≤ 6.9% | nih.gov |
| Inter-assay Imprecision (CV%) | ≤ 14.5% | nih.gov |
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used technique for the simultaneous determination of MPA, MPAG, and AcMPAG. nih.govresearchgate.net In this method, the separation is typically achieved on a reversed-phase column, such as a C8 or C18 column. nih.govresearchgate.net The compounds are then detected by a UV detector at a specific wavelength, often around 254 nm or 304 nm, where AcMPAG exhibits absorbance. nih.govresearchgate.net
While generally less sensitive than LC-MS/MS, HPLC-UV methods are valued for their reliability and accessibility. medpharmres.com The simplicity of the technique makes it suitable for routine analysis in many research laboratories. researchgate.net Researchers have established HPLC-UV methods with a linear range for AcMPAG from 0.5 to 25 mg/L. nih.gov The method's performance is characterized by good reproducibility and accuracy. nih.gov
Table 2: Example of HPLC-UV Method Parameters for AcMPAG Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Zorbax Rx C8 (150 x 4.6 mm, 5 µm) | nih.gov |
| Detection Wavelength | 254 nm | nih.gov |
| Linearity Range | 0.5 to 25 mg/L | nih.gov |
| Interday Accuracy (mean ± SD) | 102.6 ± 5.7% | nih.gov |
| Interday Precision (%CV) | 5.6% | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. bohrium.comnih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. bohrium.com This results in a complete separation of MPA, MPAG, and AcMPAG in very short analytical run times, often under 3 minutes. bohrium.com
The enhanced resolution and speed of UPLC make it particularly advantageous for high-throughput analysis required in large-scale research studies. bohrium.com When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a highly sensitive, specific, and rapid method for quantifying AcMPAG. bohrium.comnih.gov UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of total and free forms of AcMPAG in biological samples. nih.gov
Table 3: Example of UPLC-MS/MS Method Parameters for AcMPAG Quantification
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | UPLC-MS/MS | bohrium.comnih.gov |
| Total Run Time | 2.3 minutes | bohrium.com |
| Linearity Range (Total AcMPAG) | 0.025–3 µg/ml | nih.gov |
| Linearity Range (Free AcMPAG) | 5–300 ng/ml | nih.gov |
| Inter-day Accuracy | 94.4-104.7% | bohrium.com |
| Inter-day Precision | 1.6-8.6% | bohrium.com |
Sample Preparation and Extraction Techniques for Biological Matrices (non-clinical)
Effective sample preparation is a critical step to ensure the accuracy and reliability of AcMPAG quantification, as it removes potential interferences from the complex biological matrix. researchgate.net The two most common techniques used for extracting AcMPAG from non-clinical biological samples like plasma are protein precipitation and solid-phase extraction (SPE). nih.govresearchgate.net
Protein precipitation is a straightforward and rapid method that involves adding a solvent, such as methanol or acetonitrile, to the plasma sample. researchgate.netwaters.com This denatures and precipitates the majority of proteins, which are then removed by centrifugation. waters.com The resulting supernatant, containing AcMPAG and other small molecules, can then be directly injected into the LC system or further processed. waters.com Often, an acid like phosphoric acid is included in the precipitation reagent. researchgate.net
Solid-phase extraction (SPE) is a more selective and rigorous technique that can provide a cleaner sample extract compared to protein precipitation. nih.gov In a typical SPE procedure, the plasma sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte of interest, AcMPAG, is then eluted with a suitable solvent. nih.gov This technique is effective at minimizing matrix effects, which can interfere with the ionization process in mass spectrometry. nih.gov
Validation of Analytical Methods for Research Use
The validation of analytical methods is essential to ensure that they are reliable, reproducible, and suitable for their intended research purpose. nih.govnih.gov Method validation is performed according to established guidelines, which define specific parameters that must be evaluated. nih.gov For research use, this process demonstrates that the method accurately and precisely measures the concentration of AcMPAG in the specific biological matrix being studied. bohrium.comnih.gov Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and matrix effect. nih.gov
Linearity is a critical parameter in method validation, demonstrating the direct proportionality between the concentration of AcMPAG in a sample and the analytical signal produced by the instrument. nih.govfda.gov This is established by analyzing a series of calibration standards prepared at known concentrations spanning the expected range in study samples. bohrium.comnih.gov The relationship between concentration and response is typically evaluated using a linear regression model. nih.gov
The calibration range defines the upper and lower limits of concentration within which the analytical method is shown to be accurate, precise, and linear. nih.govbohrium.com The lower limit of this range is known as the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The coefficient of determination (r²) is often used to assess the quality of the linear fit, with values ≥0.99 being desirable. nih.govnih.gov
Table 4: Reported Linearity and Calibration Ranges for AcMPAG Quantification
| Analytical Method | Matrix | Linearity / Calibration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| HPLC-UV | Human Plasma | 0.5 to 25 mg/L | Not Specified | nih.gov |
| HPLC-UV | Human Plasma | 0.3–24 µg/L | r=0.9994 | researchgate.net |
| LC-MS/MS | Serum | 0.5 to 30.0 µg/ml | r ≥ 0.990 | nih.gov |
| UPLC-MS/MS | Human Plasma | 0.156-10 μg/mL | Not Specified | bohrium.com |
| UPLC-MS/MS (Total AcMPAG) | Human Plasma | 0.025–3 µg/ml | r² ≥ 0.99 | nih.gov |
| UPLC-MS/MS (Free AcMPAG) | Ultrafiltrate | 5–300 ng/ml | r² ≥ 0.99 | nih.gov |
Accuracy and Precision (Intra- and Inter-Assay)
The reliability of analytical methods for quantifying Mycophenolic acid acyl-β-D-glucuronide (AcMPAG) is fundamentally established through rigorous evaluation of accuracy and precision. Accuracy, defined as the closeness of a measured value to a standard or known value, is often expressed as a percentage of the nominal concentration. Precision, the closeness of repeated measurements to each other, is typically reported as the coefficient of variation (%CV).
Intra-assay (or within-run) precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentrations within a single analytical run. Inter-assay (or between-run) parameters are assessed by analyzing the same QC samples over several days or in different analytical batches.
Various validated methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), have demonstrated acceptable accuracy and precision for AcMPAG quantification in biological matrices like plasma and serum. For instance, one LC-MS/MS method reported intra- and inter-assay imprecision CVs of ≤6.9% and ≤14.5%, respectively. nih.govumn.edu Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method showed intra- and inter-day accuracy for total AcMPAG ranging from 85.73% to 102.01%, with precision values below 15% CV. nih.gov For the free (unbound) form of AcMPAG, the accuracy ranged from 87.23% to 111.89%. nih.gov
Further studies have consistently reported robust performance. An HPLC method with UV detection presented within-day and between-day imprecision for AcMPAG at ≤14% CV. nih.gov A high-throughput U-HPLC-MS/MS assay demonstrated inter-day accuracies between 94.4% and 104.7% and inter-day precisions ranging from 1.6% to 8.6%. bohrium.com Similarly, another HPLC method reported average recoveries for AcMPAG between 96.1% and 104.2%, with relative standard deviations (RSD) for both within-day and between-day precision being lower than 15%. researchgate.net These findings underscore the reproducibility and reliability of advanced chromatographic methods for AcMPAG quantification in research settings.
Table 1: Summary of Accuracy and Precision Data for AcMPAG Quantification
| Analytical Method | Matrix | Parameter | Concentration Levels | Value | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Serum | Intra-Assay Imprecision (%CV) | Low, Med, High | ≤6.9% | nih.gov |
| LC-MS/MS | Serum | Inter-Assay Imprecision (%CV) | Low, Med, High | ≤14.5% | nih.gov |
| UPLC-MS/MS | Human Plasma | Inter-Day Accuracy (%Bias) | LQC, MQC, HQC | -0.65% to 5.27% | nih.gov |
| UPLC-MS/MS | Human Plasma | Inter-Day Precision (%CV) | LQC, MQC, HQC | 1.84% to 4.45% | nih.gov |
| HPLC-UV | Human Plasma | Within-Day Imprecision (%CV) | 0.1 - 5 mg/L | ≤14% | nih.gov |
| HPLC-UV | Human Plasma | Between-Day Imprecision (%CV) | 0.1 - 5 mg/L | ≤14% | nih.gov |
| U-HPLC-MS/MS | Human Plasma & Urine | Inter-Day Accuracy | N/A | 94.4% - 104.7% | bohrium.com |
| U-HPLC-MS/MS | Human Plasma & Urine | Inter-Day Precision (%CV) | N/A | 1.6% - 8.6% | bohrium.com |
| HPLC-UV | Human Plasma | Average Recovery | Low, Med, High | 96.1% - 104.2% | researchgate.net |
| HPLC-UV | Human Plasma | Within- & Between-Day Precision (%RSD) | Low, Med, High | <15% | researchgate.net |
Sensitivity and Detection Limits
The sensitivity of an analytical method refers to its ability to reliably detect and quantify low concentrations of an analyte. Key metrics include the Limit of Detection (LOD), the lowest analyte concentration that can be distinguished from background noise, and the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy.
For AcMPAG, analytical sensitivity is crucial, as its concentrations can be significantly lower than its parent drug, Mycophenolic acid (MPA), and its major phenolic glucuronide metabolite (MPAG). Modern analytical techniques have achieved impressive sensitivity for AcMPAG quantification. An UPLC-MS/MS method established an LLOQ of 0.025 µg/mL for total AcMPAG and 5 ng/mL for the free form in human plasma. nih.gov Another high-throughput U-HPLC-MS/MS assay reported an LLOQ of 0.156 µg/mL in both human plasma and urine. bohrium.com
Different methodologies yield varying sensitivity levels. An HPLC method with UV detection reported a detection limit of 0.04 mg/L (40 ng/mL). nih.gov In contrast, some LC-MS/MS methods have demonstrated even greater sensitivity, with one study achieving an LLOQ of 0.01 mg/L (10 ng/mL). researchgate.net It is important to note that assay sensitivity can sometimes be limited by the analytical matrix and potential interferences. For example, one LC-MS/MS method specified a working LLOQ of 1.0 µg/mL for AcMPAG, not due to inherent instrument limitations, but because of chromatographic interference from very high concentrations of the isomeric MPAG. nih.gov
The linear range of an assay, the concentration span over which the method remains accurate, precise, and linear, is also a critical parameter. For AcMPAG, validated linear ranges have been shown to cover clinically and experimentally relevant concentrations, for instance, from 0.025 to 3 µg/mL nih.gov and 0.5 to 30.0 µg/mL. nih.gov
Table 2: Sensitivity and Linearity Data for AcMPAG Quantification
| Analytical Method | Matrix | Parameter | Value | Reference |
|---|---|---|---|---|
| LC-MS/MS | Serum | Working LLOQ | 1.0 µg/mL | nih.gov |
| LC-MS/MS | Serum | Linearity Range | 0.5 - 30.0 µg/mL | nih.gov |
| UPLC-MS/MS | Human Plasma | LLOQ (Total AcMPAG) | 0.025 µg/mL | nih.gov |
| UPLC-MS/MS | Human Plasma | LLOQ (Free AcMPAG) | 5 ng/mL | nih.gov |
| UPLC-MS/MS | Human Plasma | Linearity Range (Total) | 0.025 - 3 µg/mL | nih.gov |
| HPLC-UV | Human Plasma | Detection Limit | 0.04 mg/L | nih.gov |
| HPLC-UV | Human Plasma | Linearity Range | Up to 10 mg/L | nih.gov |
| U-HPLC-MS/MS | Human Plasma & Urine | LLOQ | 0.156 µg/mL | bohrium.com |
| LC-MS/MS | N/A | LLOQ | 0.01 mg/L | researchgate.net |
| LC-MS/MS | N/A | Linearity Range | 0.01 - 10 mg/L | researchgate.net |
Specificity and Interference Studies
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. For AcMPAG, a primary challenge to specificity is the potential for interference from its structural isomer, the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG), which is often present in much higher concentrations. nih.gov
Chromatographic methods like HPLC and UPLC are essential for physically separating AcMPAG from MPAG before detection. One study noted that in patient samples with highly elevated MPAG concentrations (>100 µg/ml), the chromatographic resolution between the MPAG and AcMPAG peaks could be reduced, potentially impacting quantification. nih.gov However, under normal conditions, validated LC-MS/MS methods have shown no significant ion suppression or interferences, ensuring specific measurement. nih.govumn.edu
A significant issue of specificity arises with immunoassays designed to measure the parent drug, MPA. Multiple studies have demonstrated that AcMPAG exhibits significant cross-reactivity in these assays. For example, purified AcMPAG showed a concentration-dependent cross-reactivity in the Emit immunoassay for MPA, ranging from 135% to 185%. nih.gov Similarly, the CEDIA Mycophenolic Acid Assay was found to have a cross-reactivity with AcMPAG that reached 215%, leading to a mean positive bias of 36.3% in the measurement of MPA in patient samples. researchgate.net This overestimation of MPA concentrations is directly correlated with the concentration of AcMPAG. researchgate.netjfda-online.comnih.gov This lack of specificity in immunoassays highlights the necessity of using more specific chromatographic methods for research that requires accurate differentiation between MPA and its acyl-glucuronide metabolite.
Application of Analytical Methods in Preclinical and In Vitro Studies
Validated analytical methods are indispensable for investigating the role of AcMPAG in preclinical and in vitro models. These studies are crucial for understanding its formation, disposition, and pharmacological or toxicological activity.
In preclinical research, a robust LC-MS/MS method was developed and validated for the simultaneous quantification of MPA, MPAG, and AcMPAG in beagle dog plasma, demonstrating its utility in animal pharmacokinetic studies. frontiersin.org Such methods enable the characterization of inter-species differences in drug metabolism.
In vitro studies have extensively used these analytical tools to explore the biochemical pathways involving AcMPAG. HPLC and tandem mass spectrometry were used to analyze samples from human liver microsomes, which successfully identified AcMPAG as a metabolite of MPA formed in the presence of the cofactor UDP-glucuronic acid. nih.gov This provided direct evidence of its formation via glucuronidation.
Furthermore, analytical methods are applied in studies of drug-drug interactions. In vitro systems, such as human hepatocytes and cell lines expressing specific drug transporters, are used to investigate how co-administered drugs might affect MPA metabolism and transport. frontiersin.orgfrontiersin.org For example, studies have examined the role of UGT enzymes (UGT1A9 and UGT2B7) in the metabolism of MPA and the involvement of transporters like MRP2 in the excretion of its glucuronide metabolites. frontiersin.orgfrontiersin.org While many of these studies focus on the major metabolite MPAG, the established methodologies are directly applicable to investigating the transport and metabolic pathways of AcMPAG.
These precise quantification methods have also been fundamental in exploring the biological activity of AcMPAG. By accurately measuring AcMPAG concentrations, researchers have been able to demonstrate that the metabolite possesses pharmacological activity, including the ability to inhibit the proliferation of human mononuclear leukocytes in vitro. researchgate.net The development of sensitive and specific HPLC and LC-MS/MS methods is, therefore, a critical enabler for research into the physiological and pathological relevance of AcMPAG. nih.gov
Disposition Kinetics of Mycophenolic Acid Acyl β D Glucuronide in Preclinical and in Vitro Systems
Formation Kinetics in Isolated Systems (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)
The formation of AcMPAG from MPA is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies using isolated systems have been instrumental in identifying the key enzymes and tissues involved in this biotransformation.
Studies with rat sandwich-cultured hepatocytes have identified AcMPAG as a metabolite of MPA, secondary to the major phenolic glucuronide (MPAG). nih.gov While both metabolites were formed, the total amount of MPAG produced was orders of magnitude higher than that of AcMPAG. nih.gov
Recombinant human UGT enzymes have been used to pinpoint the specific isoforms responsible for AcMPAG synthesis. Research has consistently identified UGT2B7 as the main enzyme responsible for the formation of AcMPAG. researchgate.netnih.govpsu.edunih.gov Other UGT isoforms, such as UGT1A9, are primarily involved in the formation of the major metabolite, MPAG. psu.edunih.gov The kinetic parameters for MPA glucuronidation by various recombinant UGTs show that multiple enzymes can conjugate MPA, though with differing efficiencies. nih.gov
| Enzyme | KM (μM) | Vmax (pM min-1 mg protein-1) |
|---|---|---|
| UGT1A1 | 187.3 | 29 |
| UGT1A3 | 275.7 | 106 |
| UGT1A4 | 208.5 | 47 |
| UGT1A6 | 115.3 | 32 |
| UGT1A7 | 178.2 | 98 |
| UGT1A8 | 158.5 | 85 |
| UGT1A9 | 195.4 | 75 |
| UGT1A10 | 165.7 | 95 |
| UGT2B4 | 199.1 | 45 |
| UGT2B7 | 210.6 | 65 |
| UGT2B15 | 255.3 | 35 |
| UGT2B17 | 225.8 | 40 |
Transport Mechanisms of Mycophenolic Acid Acyl-β-D-Glucuronide
The movement of AcMPAG into and out of cells is facilitated by various transporter proteins, which are critical determinants of its distribution and elimination.
Multidrug resistance-associated proteins (MRPs) are key efflux transporters involved in the disposition of AcMPAG. Studies have shown that AcMPAG is actively secreted by an efflux transporter. nih.gov In sandwich-cultured hepatocytes from humans and rats, AcMPAG demonstrated canalicular efflux, a process often mediated by MRP2. researchgate.net
While the major metabolite MPAG is a confirmed substrate for MRP2 and MRP4, the specific transporters for AcMPAG are less definitively characterized. nih.govresearchgate.netnih.gov One study using MDCKII cells suggested that AcMPAG is actively secreted by an unknown transporter distinct from MRP2 that is endogenously expressed in the cell line. nih.gov However, other evidence from hepatocyte studies points toward MRP2's involvement in its canalicular (biliary) efflux. researchgate.net
Organic anion transporters (OATs) are primarily involved in the uptake of substances from the blood into cells, particularly in the kidney for tubular secretion. Research has shown that AcMPAG interacts with these transporters. Specifically, AcMPAG has been demonstrated to be a potent inhibitor of human OAT3, with an IC50 value of 2.88 µM. researchgate.net This interaction is consistent with the preference of OAT3 for more bulky substrates compared to OAT1. researchgate.net The parent compound, MPA, also potently inhibits both OAT1 and OAT3. researchgate.net This suggests that AcMPAG can compete with other organic anions for transport via OAT3, potentially affecting their renal clearance.
Biliary Excretion Studies in Isolated Perfused Organs or Animal Models
Biliary excretion is a significant route of elimination for MPA metabolites. In vitro studies using rat sandwich-cultured hepatocytes have directly demonstrated the biliary excretion of AcMPAG. nih.gov In this system, AcMPAG showed a significant biliary excretion index (BEI) of 45%. nih.gov However, the total biliary excretion amount of AcMPAG was substantially lower than that of the main metabolite, MPAG, reflecting its status as a minor metabolite. nih.gov
Studies in Mrp2-deficient (TR-) rats provide further insight. The absence of the Mrp2 transporter in these animals leads to altered hepatic disposition of MPA and its glucuronides, underscoring the importance of this transporter in the biliary clearance pathway. researchgate.net In Mrp2-deficient rat hepatocytes, the canalicular efflux of MPAG is eliminated, and a similar impact on AcMPAG is expected, confirming the role of Mrp2 in the biliary excretion of MPA glucuronides. researchgate.net
Enterohepatic Recirculation Mechanisms (in non-clinical models)
Enterohepatic recirculation is a well-documented phenomenon for MPA, contributing to a secondary peak in its plasma concentration-time profile. nih.govnih.govamegroups.cn This process involves the biliary excretion of glucuronide metabolites into the intestine, where they can be hydrolyzed back to the parent MPA by β-glucuronidase enzymes from gut microflora. amegroups.cn The re-formed MPA is then reabsorbed into the systemic circulation.
Comparative Disposition Across Animal Species
Significant species differences exist in the metabolism and disposition of MPA and its metabolites. In vitro studies using liver microsomes from humans, dogs, and cats have highlighted these variations.
While phenol (B47542) glucuronidation (forming MPAG) is the predominant pathway in dog and human liver microsomes, cats exhibit a much lower capacity for this reaction. nih.govresearchgate.net Conversely, the intrinsic clearance (CLint) for AcMPAG formation in cat liver microsomes was found to be similar to or even greater than that in dog and human liver microsomes. nih.govresearchgate.net This indicates that the relative importance of the AcMPAG pathway can vary substantially between species.
| Metabolic Pathway | Human | Dog | Cat |
|---|---|---|---|
| Phenol Glucuronidation (MPAG formation) | High | High | Low (15-17% of human/dog) |
| Acyl Glucuronidation (AcMPAG formation) | Baseline | Baseline | Similar to human/dog |
| Phenol Glucosidation | Low | High | High (Predominant pathway) |
Rats are also commonly used as a preclinical model. Studies in Wistar and Mrp2-deficient rats have been crucial for understanding the transport and excretion mechanisms of MPA metabolites. researchgate.net The extrapolation of pharmacokinetic data from laboratory animals like rats, dogs, and monkeys to humans requires caution due to these species-specific differences in drug-metabolizing enzymes and transporters. researchgate.netrug.nl
Differences in Glucuronidation Rates and Pathways
Mycophenolic acid is primarily metabolized via glucuronidation to a phenolic glucuronide (MPAG), which is pharmacologically inactive. nih.gov However, a smaller fraction is converted to the acyl glucuronide, AcMPAG. nih.gov This metabolite is formed through the conjugation of glucuronic acid to the carboxyl group of MPA. mdpi.com Studies using human tissue preparations have demonstrated that the rate of MPA glucuronidation varies significantly between different organs.
The formation of the major metabolite, MPAG, was observed in microsomes from all three tissues. nih.govnih.gov In one study, the maximal formation rate (Vmax) for MPAG was highest in kidney microsomes, followed by liver and then intestinal microsomes. nih.gov The Michaelis-Menten constant (Km) values, however, were similar across the three microsomal preparations. nih.gov While AcMPAG is a minor metabolite, its formation was observed when human liver microsomes were incubated with MPA and the co-substrate UDP-glucuronic acid. researchgate.net The formation of AcMPAG is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. researchgate.netnih.gov This is distinct from the formation of the main phenolic glucuronide (MPAG), which is primarily mediated by UGT1A9 in the liver. nih.gov
Table 1: In Vitro Glucuronidation Kinetics of Mycophenolic Acid (MPA) to its Phenolic Glucuronide (MPAG) in Human Tissues
Data derived from a study on MPAG formation kinetics, as AcMPAG is a minor metabolite with less comprehensive kinetic data available in these specific comparative studies. nih.gov
Interspecies Differences in Enzyme Expression and Activity
Significant interspecies differences exist in the glucuronidation of MPA, which can be attributed to variations in the expression and activity of UGT enzymes. mdpi.com The UGT enzyme superfamily exhibits notable variability among species in terms of expression levels, substrate specificity, and kinetic properties. mdpi.com
The formation of AcMPAG is primarily catalyzed by the UGT2B7 isoform in humans. nih.gov Comparative studies using liver microsomes from different species have highlighted substantial differences in the metabolic profile of MPA. A study comparing MPA metabolism in pooled liver microsomes from humans, dogs, and cats demonstrated these variations. While the phenolic glucuronide (MPAG) was the major metabolite in all three species, the relative amounts of AcMPAG and a phenolic glucoside (MPAGls) differed. nih.gov
In humans, UGT1A9 is the main enzyme for MPAG formation in the liver, while UGT2B7 is responsible for AcMPAG formation. nih.gov The expression and activity of these specific enzymes can vary between species, leading to different disposition kinetics for AcMPAG. For instance, substantial variability (11-fold) in the formation of MPA acyl glucuronide was observed even among different cat livers, which could be due to genetic differences in enzyme expression or activity within that species. nih.gov These interspecies differences are critical for the interpretation of preclinical toxicology and pharmacokinetic data and their extrapolation to humans. mdpi.com
Table 2: Relative Amounts of Mycophenolic Acid (MPA) Conjugates Formed by Pooled Liver Microsomes from Different Species
Data represents the relative percentage of each conjugated metabolite formed. nih.gov
Investigational Studies on the Biological Impact of Mycophenolic Acid Acyl β D Glucuronide in Non Clinical Models
In Vitro Cellular and Molecular Interactions
In laboratory settings, AcMPAG has been shown to interact with cellular and molecular components, influencing key biological processes. These interactions are critical for understanding the complete pharmacological profile of mycophenolate mofetil.
| Compound | Target Enzyme | Effect in Cell-Free System |
| Mycophenolic acid acyl-β-D-glucuronide (AcMPAG) | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Inhibition of both type I and type II isoenzymes |
| Mycophenolic acid (MPA) | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Potent inhibition, serving as a positive control |
Mechanistic Studies of Cytokine Release in Mononuclear Leukocytes
A notable biological activity of AcMPAG is its ability to induce the release of pro-inflammatory cytokines from human mononuclear leukocytes. nih.gov In vitro studies have shown a time- and dose-dependent release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) upon incubation with AcMPAG. nih.govresearchgate.net This effect is specific to the acyl glucuronide, as neither MPA nor its phenolic glucuronide metabolite (MPAG) demonstrated similar activity. nih.gov The release of these cytokines is dependent on the induction of their respective messenger RNA (mRNA), indicating that AcMPAG influences cytokine production at the level of gene expression. nih.gov There is, however, significant inter-individual variability in the cytokine response to AcMPAG. nih.gov
| Cytokine | Effect of AcMPAG in Mononuclear Leukocytes | Mechanism |
| Interleukin-6 (IL-6) | Time and dose-dependent release | Induction of mRNA expression |
| Tumor Necrosis Factor-alpha (TNF-α) | Time and dose-dependent release | Induction of mRNA expression |
Interaction with Tubulin Polymerization
Research has revealed that AcMPAG can induce tubulin polymerization in vitro in the presence of guanosine (B1672433) triphosphate (GTP). nih.gov This effect is dose-dependent and significantly more potent—approximately 2.5-fold stronger—than that of the parent compound, MPA. nih.gov The phenolic glucuronide metabolite, MPAG, did not show any effect on tubulin polymerization. nih.gov While AcMPAG's effect is weaker than that of the classic tubulin-stabilizing agent paclitaxel, this interaction with tubulin represents a potential mechanism contributing to its IMPDH-independent antiproliferative effects. nih.gov
Protein Adduct Formation and Characterization in In Vitro Systems or Animal Tissues
AcMPAG is chemically reactive and can form covalent adducts with proteins. researchgate.net This covalent binding is a characteristic of many acyl glucuronides and is considered a potential initiating event for drug toxicity. nih.govmdpi.com In vivo studies in pediatric renal transplant recipients have demonstrated the formation of covalent adducts between AcMPAG and plasma albumin. nih.gov Furthermore, research in animal models has identified specific protein targets for AcMPAG in both liver and colon tissues. nih.gov
In rats treated with mycophenolate mofetil, AcMPAG was found to form adducts with the following proteins:
In the liver:
ATPase/ATP synthase (alpha and beta subunits)
Protein disulfide isomerase A3
Selenium binding protein nih.gov
In the colon:
Selenium binding protein nih.gov
The formation of these adducts with essential proteins involved in cellular energy metabolism and redox state suggests a potential mechanism for some of the side effects observed during mycophenolate mofetil therapy. nih.gov
| Tissue | Identified Protein Targets of AcMPAG Adduct Formation |
| Liver (Rat) | ATPase/ATP synthase (alpha and beta subunits), Protein disulfide isomerase A3, Selenium binding protein |
| Colon (Rat) | Selenium binding protein |
| Plasma (Human) | Albumin |
Non-IMPDH Dependent Antiproliferative Mechanisms
While IMPDH inhibition is a primary mechanism of action for MPA and, to a lesser extent, AcMPAG, evidence suggests that AcMPAG also exerts antiproliferative effects through mechanisms independent of IMPDH. researchgate.netnih.gov One such proposed mechanism is its interaction with tubulin polymerization, as disorganized tubulin dynamics can disrupt cell cycle progression. nih.gov The observation that the addition of GTP could not fully reverse the inhibition of lymphocyte proliferation by AcMPAG further supports the existence of IMPDH-independent antiproliferative pathways. researchgate.net This multifaceted activity of AcMPAG highlights its complex pharmacological profile and its potential contribution to both the therapeutic and adverse effects of mycophenolate mofetil.
Comparative Metabolic Studies and Species Specific Considerations for Mycophenolic Acid Acyl β D Glucuronide
Comparative Enzymology Across Species (e.g., Human, Dog, Cat Liver Microsomes)
The enzymatic basis for the observed metabolic differences lies in the activity and substrate specificity of UDP-glucuronosyltransferase (UGT) and UDP-glucosyltransferase enzymes across species. In humans, UGT1A9 is the primary enzyme responsible for the formation of the major metabolite, MPAG, in the liver. drugbank.compsu.eduresearchgate.net The formation of the acyl glucuronide, AcMPAG, is catalyzed mainly by the UGT2B7 isoform. psu.eduresearchgate.net
Comparative studies using liver microsomes provide quantitative insights into these enzymatic differences. The intrinsic clearance (CLint) for MPAG formation in cats is significantly lower than in humans and dogs, measuring only 15% and 17% of the human and dog clearance rates, respectively. nih.govnih.gov This finding is consistent with the known deficiency in glucuronidation capacity in felines, possibly due to differences in UGT1A enzyme expression or activity. nih.gov
Conversely, the intrinsic clearance for the formation of AcMPAG shows no statistically significant difference among cats, dogs, and humans. nih.gov This suggests that the UGT2B7-mediated pathway, or its species equivalent, is conserved across these species. The most striking enzymatic difference is in the glucosidation pathway, where the intrinsic clearance for phenol (B47542) glucoside formation in cats is over 20 times greater than that in humans, highlighting the cat's reliance on this alternative conjugation route. nih.gov
| Metabolic Pathway | Parameter | Human | Dog | Cat |
|---|---|---|---|---|
| Phenol Glucuronidation (MPAG Formation) | Relative Intrinsic Clearance (CLint) | High (Predominant) | High (Predominant) | Low (15-17% of Human/Dog) |
| Acyl Glucuronidation (AcMPAG Formation) | Relative Intrinsic Clearance (CLint) | Similar | Similar | Similar |
| Phenol Glucosidation | Relative Intrinsic Clearance (CLint) | Low | Similar to Cat | High (>20x Human) |
Implications of Species Differences for Preclinical Research Model Selection
The substantial interspecies variability in MPA metabolism has critical implications for the selection of animal models in preclinical research. The goal of preclinical studies is to predict the pharmacokinetics, efficacy, and safety of a drug in humans. When the metabolic profile of a drug in an animal model differs significantly from that in humans, extrapolating the data can be misleading.
In contrast, the dog's metabolic profile for MPA, with phenol glucuronidation as the predominant pathway, more closely resembles that of humans. nih.govnih.gov This makes the dog a potentially more suitable model for pharmacokinetic studies aimed at predicting human outcomes. However, the absence of the acyl glucoside metabolite in dogs still represents a point of divergence from human metabolism. nih.govnih.gov
Emerging Research Frontiers and Methodological Innovations in Mycophenolic Acid Acyl β D Glucuronide Studies
Developments in High-Throughput Analytical Platforms for Metabolite Profiling
The accurate and rapid quantification of AcMPAG in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Recent years have seen a significant shift towards high-throughput analytical platforms, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer superior sensitivity and specificity compared to older immunoassay techniques. jfda-online.com
Ultra-high performance liquid chromatography (U-HPLC) coupled with MS/MS has emerged as a particularly powerful tool. nih.gov These systems allow for the complete separation of MPA, its major inactive metabolite MPAG (Mycophenolic acid 7-O-glucuronide), and the active AcMPAG in very short analytical run times. bohrium.com For instance, a validated U-HPLC-MS/MS assay has been developed that includes a 96-well plate robotic extraction, requiring only 2.3 minutes from injection to injection. nih.gov This automated, high-throughput capacity is essential for processing the large sample numbers generated in clinical and research pharmacokinetic trials. nih.govnih.gov
These advanced methods demonstrate excellent linearity, accuracy, and precision, with low limits of quantitation, enabling the reliable measurement of the typically low concentrations of AcMPAG found in plasma and urine. nih.govnih.govnih.gov The development of such robust and efficient assays is fundamental to advancing our understanding of AcMPAG's clinical significance. nih.gov
Table 1: Comparison of High-Throughput Analytical Methods for AcMPAG Quantification
| Method | Matrix | Linear Range (µg/mL) | Run Time | Key Advantages | Source |
|---|---|---|---|---|---|
| U-HPLC-MS/MS | Human Plasma & Urine | 0.156 - 10 | 2.3 min | Automated, high-throughput, sensitive, specific | nih.govnih.gov |
| LC-MS/MS | Serum | 0.5 - 30.0 | Not specified | High specificity and sensitivity for MPA and its metabolites | nih.gov |
| UPLC-MS/MS | Plasma | Not specified for AcMPAG | Not specified | More effective than immunoassay, good precision | jfda-online.comnih.gov |
Integration of Proteomics and Metabolomics in Metabolism Research
The burgeoning fields of proteomics and metabolomics, collectively known as "omics" technologies, offer a systems-biology approach to understanding drug metabolism. futurelearn.com Integrating these disciplines provides a more holistic view of the biochemical pathways affected by drugs and their metabolites, moving beyond the measurement of a single compound to a broader assessment of its physiological impact. nih.govfrontiersin.org
In the context of AcMPAG, proteomics can identify and quantify proteins involved in its formation (e.g., specific UDP-glucuronosyltransferase isoforms), transport, and potential protein adduct formation. nih.govnih.gov For example, studies have identified the human enzyme ABHD10 as the major esterase responsible for the deglucuronidation of AcMPAG in the liver, a process that could be considered a detoxification pathway. wikipedia.org
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, can reveal broader metabolic shifts resulting from MPA treatment and AcMPAG formation. nih.govnih.gov By simultaneously measuring changes in both proteins and metabolites, researchers can construct detailed interaction networks. frontiersin.org This integrated approach can elucidate how AcMPAG might influence various metabolic pathways, such as nucleotide or lipid metabolism, and identify potential biomarkers of its activity or toxicity. frontiersin.orgnih.gov While specific multi-omics studies focusing solely on AcMPAG are still emerging, the application of these powerful techniques promises to uncover novel mechanisms and interactions, providing a deeper understanding of the metabolite's biological role. nih.govmdpi.com
Computational Modeling and In Silico Approaches for Predicting Metabolism and Disposition
Computational modeling has become an indispensable tool in pharmacokinetic research, allowing for the simulation and prediction of the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. Population pharmacokinetic (PopPK) models, often utilizing software like NONMEM, are particularly valuable for characterizing the complex disposition of MPA and AcMPAG. nih.govnih.gov
These models integrate data from numerous individuals to describe the typical pharmacokinetic profile and quantify the sources of variability within a population. nih.govualberta.ca A PopPK model for MPA and its metabolites might consist of multiple discrete compartments representing different parts of the body, such as the gastrointestinal tract, central circulation for MPA, MPAG, and AcMPAG, and urine compartments for each. nih.gov
Covariate analysis within these models can identify patient-specific factors that significantly influence the pharmacokinetics of AcMPAG. For instance, renal function, often measured by estimated creatinine (B1669602) clearance (eClcr), has been identified as a significant covariate affecting the renal clearance of AcMPAG. nih.govnih.gov Such models can be used to simulate different dosing scenarios and predict AcMPAG exposure in various patient populations, forming a basis for personalized medicine approaches. ualberta.caresearchgate.net These in silico methods are powerful for generating hypotheses and designing more efficient clinical studies to investigate the disposition of AcMPAG.
Table 2: Key Findings from Population Pharmacokinetic (PopPK) Modeling of MPA Metabolites
| Model Focus | Key Findings | Identified Covariates for AcMPAG | Software Used | Source |
|---|---|---|---|---|
| MPA and metabolites in glomerulonephritis patients | Developed a nine-compartment model for MPA, MPAG, and AcMPAG. | Estimated creatinine clearance (eClcr) on renal clearance (CLR,AcMPAG/F). | NONMEM | nih.govnih.gov |
| MPA in renal transplant patients | Albumin significantly affected the apparent clearance (CL/F) of the parent drug, MPA. | Not the primary focus, but models often include AcMPAG disposition. | Phoenix NMLE | researchgate.net |
| Review of MPA PopPK models | Consistent identification of factors like albumin and renal function affecting MPA pharmacokinetics. | Renal function is a key determinant of glucuronide metabolite clearance. | Various | ualberta.ca |
Synthesis of Mycophenolic Acid Acyl-β-D-Glucuronide for Research Standards and Labeled Compounds
The availability of pure, chemically synthesized AcMPAG is a prerequisite for much of the research conducted on this metabolite. Chemical synthesis provides the high-purity reference standards necessary for the validation of analytical methods and for conducting in vitro and in vivo experiments to determine its pharmacological and toxicological properties. liverpool.ac.uk
Various chemical synthesis schemes have been developed to produce AcMPAG. liverpool.ac.uk These methods are designed to ensure the correct, naturally occurring beta (β) anomeric stereochemistry of the glucuronide linkage. liverpool.ac.uk The synthesis of AcMPAG is often more complex than that of the phenolic glucuronide (MPAG) due to the reactive nature of the acyl linkage. liverpool.ac.uk
Furthermore, the synthesis of isotopically labeled versions of AcMPAG, such as deuterium (B1214612) (d3) labeled compounds, is crucial for modern analytical techniques. scbt.com Labeled compounds are widely used as internal standards in mass spectrometry-based assays. jyoungpharm.org Their use allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response, thereby improving the reliability of research findings. jyoungpharm.org The continued development of efficient and scalable synthetic routes for both labeled and unlabeled AcMPAG is essential for supporting ongoing research into its complex role. liverpool.ac.uk
Q & A
Basic: What validated analytical methods are recommended for quantifying AcMPAG in biological matrices, and how do they address cross-reactivity challenges?
Answer:
Reverse-phase HPLC and LC-MS/MS are widely used for AcMPAG quantification. Key validation parameters include:
- Recovery rates : >95% for MPA, MPAG, and AcMPAG using protein precipitation or solid-phase extraction (SPE) .
- Precision : Within-day and between-day RSD <15% for plasma samples .
- Cross-reactivity : AcMPAG shows 135–185% cross-reactivity in Emit immunoassays for MPA, necessitating chromatographic separation to avoid overestimation of MPA levels .
- Stability : Acidification (pH 2.5) and storage at -20°C prevent hydrolysis of AcMPAG during long-term storage .
Basic: How does protein binding influence AcMPAG pharmacokinetics, and what factors alter its free fraction?
Answer:
AcMPAG is highly protein-bound, with free fractions ranging from 17.4% to 54.1%. Key determinants include:
- Albumin levels : Hypoalbuminemia (<31 g/L) increases free AcMPAG by 70%, correlating with toxicity risks (e.g., infections, leukopenia) .
- Renal function : Elevated urea/creatinine reduces binding capacity, raising free AcMPAG in patients with renal impairment .
- Concomitant immunosuppressants : Cyclosporine lowers total MPA/AcMPAG concentrations compared to tacrolimus, amplifying variability in free fractions .
Basic: What are critical stability considerations for AcMPAG during sample preparation and storage?
Answer:
AcMPAG is prone to hydrolysis under neutral/basic conditions. Methodological safeguards include:
- Immediate acidification : Adjust plasma/urine to pH 2.5 post-collection to stabilize AcMPAG .
- Storage conditions : Acidified samples are stable for ≤30 days at -20°C but degrade at 4°C or room temperature within 24 hours .
- Freeze-thaw cycles : Avoid repeated cycles; lyophilization or freeze-drying improves stability for long-term studies .
Advanced: How can transwell transport assays elucidate AcMPAG efflux mechanisms mediated by MRP2?
Answer:
MDCKII cells overexpressing MRP2 are used to study polarized efflux:
- Efflux ratios : Calculated as (BL→AP)/(AP→BL). For AcMPAG, ratios >2 indicate MRP2-dependent transport, validated using inhibitors like MK571 .
- Concentration-dependent kinetics : Test clinical-relevant low/high concentrations (e.g., 0.1–5 mg/L) to model in vivo variability .
- Species differences : Sandwich-cultured hepatocytes (SCH) from humans vs. rodents reveal divergent sinusoidal/canalicular transport, impacting enterohepatic recirculation predictions .
Advanced: How to design a limited sampling strategy (LSS) for AcMPAG therapeutic drug monitoring (TDM)?
Answer:
LSS optimizes AUC estimation using sparse timepoints:
- Key timepoints : Predose (C0) and 2–4 hours post-dose correlate strongly with AUC0-12 (r >0.95) for MPAG/AcMPAG .
- Population pharmacokinetics : Incorporate covariates like renal function, albumin, and concomitant drugs (cyclosporine vs. tacrolimus) to refine Bayesian forecasting models .
- Validation : Use mean absolute prediction error (MAPE) <15% and Bland-Altman plots to assess bias in transplant cohorts .
Advanced: How to resolve contradictions in AcMPAG pharmacokinetic variability across clinical studies?
Answer:
Discrepancies arise from:
- Cotherapy interactions : Cyclosporine inhibits MRP2, reducing biliary excretion of AcMPAG and increasing systemic exposure vs. tacrolimus .
- Genetic polymorphisms : UGT1A9/2B7 variants alter glucuronidation rates, while MRP2/ABCC2 mutations affect efflux efficiency .
- Sampling protocols : Non-standardized collection times or unacidified samples may underestimate AcMPAG due to hydrolysis .
Advanced: What experimental design principles optimize SPE for AcMPAG extraction from complex matrices?
Answer:
SPE optimization using design of experiments (DoE):
- Factors : pH, sorbent type (C18 vs. mixed-mode), and elution solvent strength .
- Response targets : Recovery >95%, matrix effect <20% .
- Validation : Full factorial designs identify interactions; central composite designs refine optimal conditions .
Advanced: What evidence supports extrahepatic AcMPAG metabolism, and how to model it in vitro?
Answer:
- Intestinal microbes : Human fecal incubations demonstrate MPAG deconjugation to MPA, contributing to enterohepatic recycling .
- Renal metabolism : Microsomal assays with UDP-glucuronosyltransferase (UGT) isoforms confirm kidney-derived AcMPAG synthesis .
- In vitro models : Co-culture systems (hepatocytes + enteroids) replicate first-pass metabolism and gut-liver crosstalk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
